methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group, a chloro group, and a methoxyimino group. It is of interest in various fields due to its potential biological activities and applications in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions, often using phenylhydrazine as a starting material.
Chlorination: The chloro group is introduced through chlorination reactions, which can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxyimino Group Addition: The methoxyimino group is typically added through the reaction of the corresponding oxime with methanol in the presence of an acid catalyst.
Esterification: The final step involves esterification to form the carboxylate ester, which can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it could be useful in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxyimino group instead of a methoxyimino group.
Methyl 5-chloro-4-[(ethoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethoxyimino group.
Methyl 5-chloro-4-[(aminomethyl)-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with an aminomethyl group.
Uniqueness
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the methoxyimino group, in particular, differentiates it from other similar compounds and may contribute to its specific reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-19-13(18)11-10(8-15-20-2)12(14)17(16-11)9-6-4-3-5-7-9/h3-8H,1-2H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIRKKYAMNVCAS-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOC)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OC)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331404 | |
Record name | methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
320423-31-2 | |
Record name | methyl 5-chloro-4-[(E)-methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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